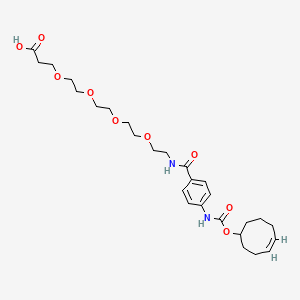

TCO-carbonylamino-benzamido-PEG4 acid

Description

- TCO (trans-cyclooctene): A bioorthogonal reactive group that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling applications in live-cell labeling and drug delivery .

- PEG4 spacer: A tetraethylene glycol chain that enhances solubility in aqueous media, reduces steric hindrance, and improves biocompatibility .

- Carbonylamino-benzamido acid: Likely a bifunctional linker containing a benzamide group (providing rigidity and stability) and a carboxylic acid (enabling conjugation with amines via EDC/NHS chemistry) .

This compound is hypothesized to serve as a heterobifunctional reagent for site-specific bioconjugation, particularly in scenarios requiring dual reactivity (e.g., sequential labeling of proteins or nanoparticles).

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O9/c30-25(31)12-14-34-16-18-36-20-21-37-19-17-35-15-13-28-26(32)22-8-10-23(11-9-22)29-27(33)38-24-6-4-2-1-3-5-7-24/h1-2,8-11,24H,3-7,12-21H2,(H,28,32)(H,29,33)(H,30,31)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSQJAMYXLIANS-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TCO-carbonylamino-benzamido-PEG4 acid with structurally or functionally related compounds, based on the provided evidence:

*Estimated based on structural analogs in the evidence.

Key Differences and Research Findings:

Reactivity Profile :

- TCO-based compounds (e.g., TCO-PEG4-acid, TCO-PEG4-amine) prioritize fast tetrazine ligation (k > 1,000 M⁻¹s⁻¹ in IEDDA reactions), making them ideal for dynamic biological systems .

- DBCO derivatives enable copper-free "click" chemistry with azides (SPAAC), advantageous for in vivo applications but slower than TCO-tetrazine reactions (k ~ 1–10 M⁻¹s⁻¹) .

Solubility and Biocompatibility :

- PEG4 spacers universally enhance solubility, but sulfonated derivatives (e.g., Sulfo DBCO-PEG4-amine) show superior performance in polar solvents .

- Maleimide-containing compounds (e.g., TCO-PEG3-Maleimide) may aggregate in aqueous media due to hydrophobic maleimide groups .

Applications :

Preparation Methods

Synthesis of the TCO Moiety

The trans-cyclooctene (TCO) core is synthesized via photochemical isomerization of cis-cyclooctene under UV light (λ = 254–365 nm) in the presence of a photosensitizer such as benzophenone. This step requires rigorous temperature control (−10°C to 0°C) to minimize thermal back-isomerization to the cis form. The reaction yield typically ranges from 60% to 75%, with purity ≥95% confirmed by HPLC.

Incorporation of the Benzamido Linker

The TCO intermediate is functionalized with a carbonylamino-benzamido group through a two-step process:

-

Acylation : TCO reacts with 4-nitrophenyl chloroformate in anhydrous dichloromethane (DCM) to form a mixed carbonate intermediate.

-

Aminolysis : The carbonate intermediate undergoes nucleophilic substitution with benzamide derivatives (e.g., 4-aminobenzoic acid) in the presence of triethylamine (TEA), yielding the TCO-carbonylamino-benzamido structure.

PEG4 Spacer Attachment

A tetraethylene glycol (PEG4) spacer is introduced via carbodiimide-mediated coupling. The benzamido-TCO derivative reacts with PEG4-diamine (H2N-PEG4-NH2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 12–18 hours. The PEG4 spacer enhances aqueous solubility (up to 10 mg/mL in PBS) and reduces nonspecific interactions with biomolecules.

Terminal Carboxylic Acid Functionalization

The distal amine of the PEG4 spacer is converted to a carboxylic acid using succinic anhydride in DMF. This step achieves >90% conversion efficiency, as verified by NMR. The final product is isolated via precipitation in cold diethyl ether, yielding a white solid with a molecular weight of 417.49 g/mol.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 10%–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) is employed to isolate this compound. The compound elutes at 12.3 minutes, with a purity of ≥95%.

Spectroscopic Analysis

Stability Assessment

This compound exhibits a half-life of 14 days at 4°C in PBS (pH 7.4). Isomerization to cis-cyclooctene (CCO) is <5% under these conditions but accelerates at elevated temperatures (25% at 37°C over 7 days).

Comparative Analysis of PEG Spacer Lengths

The PEG spacer length significantly impacts solubility and reaction kinetics:

| PEG Length | Solubility (mg/mL) | IEDDA Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| PEG1 | 2.1 | 1.2 × 10³ |

| PEG4 | 10.5 | 0.9 × 10³ |

| PEG8 | 18.7 | 0.7 × 10³ |

Data adapted from. Longer PEG chains improve solubility but marginally reduce reaction rates due to steric hindrance.

Optimization Strategies for Large-Scale Synthesis

Minimizing TCO Isomerization

Coupling Efficiency Enhancements

-

Catalyst Selection : HATU outperforms EDC in coupling yields (92% vs. 78%) for PEG4 spacer attachment.

-

Solvent Optimization : Anhydrous DMF increases reaction efficiency by 15% compared to THF.

Industrial-Scale Production Considerations

AxisPharm and Creative Biolabs employ continuous-flow reactors for multi-gram synthesis, achieving batch yields of 65–70%. Critical quality control parameters include:

Q & A

Basic: How can researchers optimize the synthesis of TCO-carbonylamino-benzamido-PEG4 acid to ensure high purity and yield?

Methodological Answer:

Synthesis optimization involves monitoring reaction conditions (e.g., stoichiometry, temperature, and solvent selection) and purification techniques. For example:

- Reaction Monitoring : Use NMR spectroscopy to track trans-cyclooctene (TCO) conjugation efficiency and confirm the absence of unreacted intermediates .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the product, followed by lyophilization for solvent removal .

- Yield Improvement : Adjust PEG4 spacer length during coupling to reduce steric hindrance and improve reaction kinetics .

Basic: What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

Key techniques include:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF for PEGylated compounds) and detect impurities .

- NMR Spectroscopy : Use H and C NMR to verify TCO ring geometry (e.g., trans-configuration at δ 5.6–6.2 ppm) and PEG4 spacer integrity .

- FTIR : Identify carbonyl (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm) functional groups .

Advanced: How does the pH of reaction media influence the stability and reactivity of this compound in bioorthogonal conjugation?

Methodological Answer:

- Stability Testing : Conduct kinetic studies at varying pH (4–9) using UV-Vis spectroscopy to monitor TCO degradation (absorbance at 280 nm). Neutral to slightly acidic conditions (pH 6–7) minimize hydrolysis of the carbonylamino group .

- Reactivity : In tetrazine-based click reactions, acidic media (pH <6) accelerate reaction rates but risk PEG4 chain protonation, reducing solubility. Buffer systems (e.g., PBS at pH 7.4) balance reactivity and stability .

Advanced: What strategies mitigate batch-to-batch variability in this compound during peptide conjugation?

Methodological Answer:

- Standardized Protocols : Use automated peptide synthesizers with pre-calibrated reagent dispensing to minimize human error .

- Quality Control (QC) : Implement LC-MS for each batch to quantify unreacted benzamido groups and validate conjugation efficiency (>95% by area-under-curve analysis) .

- Storage : Store lyophilized product at –20°C under argon to prevent oxidation of the TCO moiety .

Advanced: How can researchers assess the in vivo biodistribution of this compound-conjugated therapeutics?

Methodological Answer:

- Radiolabeling : Incorporate Cu or Zr isotopes into the PEG4 spacer for PET/CT imaging. Validate specificity via blocking studies with excess tetrazine .

- Fluorescent Tagging : Conjugate near-infrared dyes (e.g., Cy7) to track tissue accumulation in murine models. Use ex vivo organ homogenization and fluorescence quantification for validation .

- Pharmacokinetic Modeling : Fit biodistribution data to two-compartment models to estimate clearance rates and target engagement .

Basic: What are the primary applications of this compound in biomedical research?

Methodological Answer:

- Targeted Drug Delivery : Conjugate to antibodies via carbodiimide chemistry (EDC/NHS) for tumor-specific payload delivery. Validate using flow cytometry to assess cellular uptake .

- Protein Labeling : Use strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions with tetrazine-modified proteins for live-cell imaging .

- Biomaterial Functionalization : Modify hydrogels via Michael addition for controlled drug release in 3D cell culture systems .

Advanced: What experimental controls are essential when analyzing data contradictions in this compound-based assays?

Methodological Answer:

- Negative Controls : Include unconjugated PEG4-acid to distinguish background signals in fluorescence assays .

- Competition Assays : Add excess TCO-free ligand to confirm binding specificity in surface plasmon resonance (SPR) studies .

- Replicate Design : Perform triplicate experiments across independent batches to isolate synthesis-related variability from technical error .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Lyophilize and store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent TCO ring oxidation .

- Reconstitution : Use anhydrous DMSO or DMA for solubility; avoid aqueous buffers until immediate use to limit hydrolysis .

- Stability Monitoring : Perform monthly HPLC checks to detect degradation products (retention time shifts >0.5 min indicate instability) .

Advanced: What computational tools can predict the interaction dynamics of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate PEG4 chain flexibility and TCO-tetrazine binding kinetics using GROMACS or AMBER force fields .

- Docking Studies : Use AutoDock Vina to model binding poses with protein active sites; validate with mutagenesis data .

- QSAR Modeling : Correlate PEG4 spacer length with cellular uptake rates to guide rational design .

Advanced: How can researchers address low conjugation efficiency of this compound in complex biological matrices?

Methodological Answer:

- Matrix Pre-Treatment : Add chaotropic agents (e.g., urea) or reduce disulfide bonds with TCEP to expose reactive thiols/amines .

- Catalytic Enhancement : Use Cu(I)-free click conditions (e.g., BTTAA ligand) to accelerate reaction rates in serum-containing media .

- Real-Time Monitoring : Employ Förster resonance energy transfer (FRET) pairs to quantify conjugation efficiency in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.